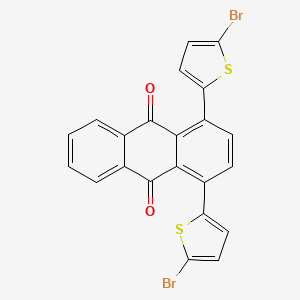
5-(2-Methoxyethyl)-1,3,5-triazinan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Methoxyethyl)-1,3,5-triazinan-2-one is a chemical compound that belongs to the class of triazinanones This compound is characterized by a triazine ring, which is a six-membered ring containing three nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methoxyethyl)-1,3,5-triazinan-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a triazine derivative with 2-methoxyethanol in the presence of a suitable catalyst. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. The use of advanced catalytic systems and optimized reaction conditions ensures the efficient production of this compound on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
5-(2-Methoxyethyl)-1,3,5-triazinan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The triazine ring allows for substitution reactions, where different substituents can replace the existing groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while reduction can produce triazine derivatives with different functional groups.
Aplicaciones Científicas De Investigación
5-(2-Methoxyethyl)-1,3,5-triazinan-2-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: It is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-(2-Methoxyethyl)-1,3,5-triazinan-2-one involves its interaction with specific molecular targets and pathways. The triazine ring structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and context.
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxyethanol: A related compound with similar functional groups but different overall structure.
Metoprolol: Contains a 2-methoxyethyl group but is used primarily as a cardiovascular drug.
Uniqueness
5-(2-Methoxyethyl)-1,3,5-triazinan-2-one is unique due to its triazine ring structure combined with the 2-methoxyethyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C6H13N3O2 |
|---|---|
Peso molecular |
159.19 g/mol |
Nombre IUPAC |
5-(2-methoxyethyl)-1,3,5-triazinan-2-one |
InChI |
InChI=1S/C6H13N3O2/c1-11-3-2-9-4-7-6(10)8-5-9/h2-5H2,1H3,(H2,7,8,10) |
Clave InChI |
KGYSGMKARMRSQR-UHFFFAOYSA-N |
SMILES canónico |
COCCN1CNC(=O)NC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


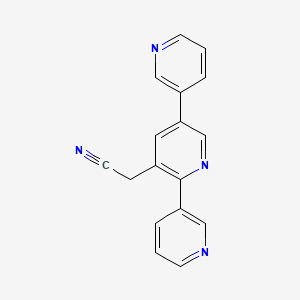

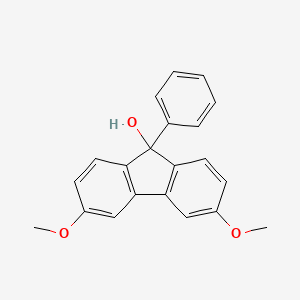
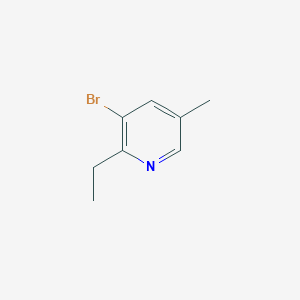
![7-(Pyridin-3-ylmethyl)-4-(4-(trifluoromethyl)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B15249209.png)
![rel-(1R,4S)-7-Azabicyclo[2.2.1]heptan-2-one](/img/structure/B15249211.png)
![(3aR,4R,6R,6aR)-2,2,6-Trimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-ol](/img/structure/B15249215.png)

![N-[2-(S)-[(1,1-dimethylethyloxycarbonyl)amino]-3-methylbutyl]phthalimide](/img/structure/B15249222.png)
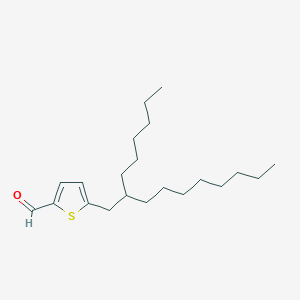
![2-Methylbenzo[c][2,7]naphthyridin-5(6H)-one](/img/structure/B15249258.png)

